Product packaging for 2-(Pyridin-4-YL)thiazole-5-carbaldehyde(Cat. No.:CAS No. 21346-36-1)

2-(Pyridin-4-YL)thiazole-5-carbaldehyde

Cat. No.: B1389413
CAS No.: 21346-36-1
M. Wt: 190.22 g/mol
InChI Key: NJPWEWURYDJIOJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)thiazole-5-carbaldehyde (CAS 21346-36-1) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry. Its molecular structure incorporates two distinct nitrogen-containing heterocycles—pyridine and thiazole—linked to form a conjugated system that is further functionalized with a reactive aldehyde group . This architecture makes it an exceptionally versatile building block for constructing complex molecules. The compound is primarily employed as a key precursor in the design and development of novel pharmacologically active agents . Researchers frequently utilize it to create hybrid heterocyclic compounds that are explored for a broad spectrum of biological activities. The reactive aldehyde group is a pivotal site for further chemical modification, readily enabling the formation of Schiff bases, hydrazones, and other derivatives that can expand the diversity and functionality of the resulting compound libraries . In pharmaceutical research, this scaffold is particularly valuable in the synthesis of compounds investigated for targeting neurological disorders and infectious diseases . Furthermore, derivatives of pyridine and thiazole hybrids have demonstrated notable biological efficacy in peer-reviewed studies, including promising antimicrobial properties and DNA cleavage activity . Beyond its biomedical applications, the compound's conjugated, electron-rich nature also makes it a candidate for investigation in material science, particularly in the design of organic semiconductors and light-emitting materials . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2OS B1389413 2-(Pyridin-4-YL)thiazole-5-carbaldehyde CAS No. 21346-36-1

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWEWURYDJIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670260
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21346-36-1
Record name 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with thioamide derivatives. The process includes reduction and nucleophilic substitution reactions. The final structure of the compound is confirmed using techniques such as 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing reaction conditions such as temperature and solvent selection to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been studied for its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties:
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. Preliminary investigations into this compound indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development .

Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play critical roles in cancer and inflammatory diseases .

Biological Research Applications

Biomolecular Interactions:
this compound is being studied for its interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses .

Cell Signaling Pathways:
Research is ongoing to explore how this compound affects various cell signaling pathways. Initial findings suggest it may modulate pathways involved in inflammation and cell growth, which are crucial for understanding its therapeutic potential .

Material Science Applications

Synthesis of Novel Materials:
The unique structure of this compound allows it to be utilized in the synthesis of novel materials. It can serve as a precursor for creating polymers or nanomaterials with specific electronic or optical properties .

Catalysis:
This compound has been investigated as a catalyst in organic reactions due to its ability to facilitate chemical transformations effectively. Its role in catalysis could lead to more efficient synthetic routes in organic chemistry .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer ResearchTested on breast cancer cell linesInduced apoptosis and reduced cell viability
Enzyme Inhibition StudyKinase inhibition assaysDemonstrated effective inhibition of target kinases

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds are known to facilitate the formation of acetylcholine, which is crucial for the neurological system . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(Pyridin-4-YL)thiazole-5-carbaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Pyridin-4-yl (C5H4N) at thiazole C2; carbaldehyde (CHO) at thiazole C5 C₉H₆N₂OS 190.22 21346-36-1 Drug intermediates, agrochemical synthesis
4-Methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde Pyridin-3-yl (C5H4N) at thiazole C2; methyl (CH3) at thiazole C4; carbaldehyde at C5 C₁₀H₈N₂OS 204.25 958443-39-5 Research reagent (Thermo Scientific™, 97% purity)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Pyridin-4-yl at thiazole C2; methyl at thiazole C4; ethyl ester (COOEt) at C5 C₁₂H₁₁N₂O₂S 247.29 Not provided Precursor for amide synthesis in drug discovery
This compound hydrochloride Protonated pyridin-4-yl; carbaldehyde at C5; HCl salt C₉H₇ClN₂OS 226.68 1909327-51-0 Enhanced solubility for pharmaceutical use
Key Observations:
  • Substituent Position : The pyridine ring position (3 vs. 4) significantly alters electronic properties. Pyridin-4-yl derivatives exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .
  • Functional Groups : Replacement of the aldehyde with an ethyl ester (as in the carboxylate derivative) reduces electrophilicity, favoring hydrolysis to carboxylic acids for amide coupling .
  • Salt Forms : The hydrochloride salt improves aqueous solubility, critical for biological assays .
Reactivity Trends:
  • The aldehyde group in this compound undergoes nucleophilic addition with amines (e.g., to form Schiff bases) or reduction to alcohols .
  • Methyl substitution at thiazole C4 (as in the Thermo Scientific compound) sterically hinders reactions at C5, slowing aldehyde derivatization .

Biological Activity

2-(Pyridin-4-YL)thiazole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazole and pyridine moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C10_{10}H8_{8}N2_{2}S
  • Molecular Weight : 192.25 g/mol
  • Structure : The compound consists of a thiazole ring fused with a pyridine group, which is pivotal for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that modifications on the thiazole ring can enhance antimicrobial efficacy against various pathogens.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

The minimum inhibitory concentration (MIC) values suggest moderate activity against common bacterial strains, indicating its potential as a lead compound for further development in antimicrobial therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing thiazole and pyridine rings has been investigated using the denaturation of bovine serum albumin (BSA) method. The results showed that this compound exhibited significant inhibition of protein denaturation.

CompoundIC50_{50} (µg/mL)
This compound58.62

The IC50_{50} value indicates that the compound has promising anti-inflammatory properties, comparable to other known anti-inflammatory agents .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Cell LineIC50_{50} (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These findings suggest that the compound may target specific pathways involved in tumor growth and could be a candidate for further exploration in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the pyridine and thiazole rings significantly influence biological activity. For instance, hydroxyl and methoxy groups have been shown to enhance both anti-inflammatory and anticancer activities by improving binding affinity to biological targets .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced antimicrobial activity against resistant strains of bacteria .
  • Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties demonstrated that compounds similar to this compound inhibited pro-inflammatory cytokines in vitro, suggesting a potential mechanism for its therapeutic effects .
  • Anticancer Screening : A series of thiazole derivatives were screened against multiple cancer cell lines, revealing that those with pyridine substitutions showed lower IC50_{50} values, indicating higher potency .

Q & A

Basic: What are the common synthetic routes for 2-(Pyridin-4-YL)thiazole-5-carbaldehyde?

Answer:
The synthesis typically involves cyclocondensation or multi-step functionalization. A general approach includes:

  • Cyclocondensation of precursors : Reacting pyridinyl-substituted thioureas with α-halo carbonyl compounds (e.g., bromoacetaldehyde derivatives) in polar solvents (e.g., ethanol or DMF) under reflux .
  • Vilsmeier-Haack reaction : For aldehyde group introduction, as seen in pyrazole carbaldehyde derivatives, using DMF/POCl₃ to formylate intermediates .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups to the thiazole core, though this requires palladium catalysts and optimized conditions .

Key considerations : Catalyst choice (e.g., iodine or Pd(PPh₃)₄), solvent polarity, and temperature control to avoid side reactions.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridyl protons at δ 8.5–8.7 ppm; thiazole protons at δ 7.5–8.0 ppm) .
    • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
  • Crystallography :
    • Use single-crystal X-ray diffraction with refinement tools like SHELXL to resolve bond lengths and angles (e.g., confirming planar geometry of the thiazole-pyridyl system) .

Validation : Compare experimental elemental analysis (C, H, N) with calculated values to confirm purity .

Advanced: How to design derivatives to optimize biological activity (e.g., anti-cancer)?

Answer:

  • Structure-Activity Relationship (SAR) strategies :
    • Substituent variation : Replace the pyridyl group with fluorophenyl, bromophenyl, or methoxyphenyl to modulate lipophilicity and binding affinity .
    • Bioisosteric replacement : Substitute the aldehyde with carboxamide or ester groups to enhance stability while retaining activity .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry .
    • Test cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cell lines) with statistical validation (p < 0.05 via Student’s t-test) .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

  • Common contradictions :
    • ¹³C NMR shifts deviating from predicted values due to tautomerism or solvent effects.
    • Elemental analysis mismatches from incomplete purification.
  • Troubleshooting :
    • Recrystallization : Use DMF/EtOH (1:1) to improve purity .
    • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
    • Alternative techniques : Use HRMS to confirm molecular ion peaks .

Advanced: What computational methods are used to predict binding modes with biological targets?

Answer:

  • Docking studies :
    • Software: AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase active sites) .
    • Key parameters : Grid box centered on ATP-binding pockets, Lamarckian genetic algorithm for conformational sampling.
  • MD simulations :
    • GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .

Example : Docking of 2-(4-trifluoromethylphenyl)thiazole-5-carbaldehyde analogs showed π-π stacking with EGFR tyrosine kinase .

Basic: What are the typical reaction conditions for forming the thiazole ring?

Answer:

  • Hantzsch thiazole synthesis :
    • React α-bromo ketones with thioamides (e.g., pyridinyl thioamide) in ethanol at reflux for 6–12 hours .
    • Catalyst: Iodine (0.1 equiv) to accelerate cyclization .
  • Microwave-assisted synthesis :
    • Reduce reaction time to 1–2 hours at 120°C with comparable yields .

Optimization : Monitor via TLC (hexane/EtOAc 7:3) and adjust stoichiometry if intermediates precipitate.

Advanced: How to analyze SAR for anti-cancer activity in thiazole derivatives?

Answer:

  • Data-driven SAR :
    • Electron-withdrawing groups (EWGs) : Fluorine or trifluoromethyl at the para position enhance activity (e.g., 9c in with IC₅₀ = 1.2 µM) .
    • Steric effects : Bulky substituents (e.g., bromophenyl) reduce solubility but improve target selectivity .
  • Statistical tools :
    • PCA (Principal Component Analysis) to cluster active vs. inactive analogs based on descriptors like logP and polar surface area .

Advanced: How to resolve contradictions in crystallographic data refinement?

Answer:

  • Refinement challenges :
    • Disorder in aldehyde or pyridyl groups due to rotational flexibility.
  • Solutions :
    • Use SHELXL’s PART and ISOR commands to model disorder .
    • Apply TWIN and BASF instructions for twinned crystals (common in thiazole derivatives) .
    • Validate with R-factor convergence (< 5% difference between R₁ and wR₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-4-YL)thiazole-5-carbaldehyde
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2-(Pyridin-4-YL)thiazole-5-carbaldehyde

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